molecular formula C17H26ClNO B1679440 2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl CAS No. 86446-16-4

2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl

Cat. No.: B1679440
CAS No.: 86446-16-4
M. Wt: 295.8 g/mol
InChI Key: JXGPWHGFWOETBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ro-12-9150 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ro-12-9150 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ro-12-9150 involves its interaction with specific molecular targets and pathways. As a bio-active agent, it can modulate various biological processes by binding to specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ro-12-9150 can be compared with other similar bio-active agents, such as:

Ro-12-9150 is unique due to its specific chemical structure and the range of applications it offers in various fields of research and industry.

Properties

CAS No.

86446-16-4

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-18(2)13-12-17(10-5-4-6-11-17)15-8-7-9-16(14-15)19-3;/h5,7-10,14H,4,6,11-13H2,1-3H3;1H

InChI Key

JXGPWHGFWOETBV-UHFFFAOYSA-N

SMILES

CN(C)CCC1(CCCC=C1)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CN(C)CCC1(CCCC=C1)C2=CC(=CC=C2)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(1-(3-methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine HCl
Ro 12-9150
Ro-12-9150

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl
Reactant of Route 2
2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl
Reactant of Route 3
2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl
Reactant of Route 4
Reactant of Route 4
2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl
Reactant of Route 5
Reactant of Route 5
2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl
Reactant of Route 6
Reactant of Route 6
2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl

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